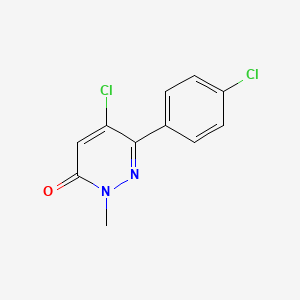

5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-chloro-6-(4-chlorophenyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-15-10(16)6-9(13)11(14-15)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNKRULWWGCYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426289 | |

| Record name | 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-02-9 | |

| Record name | 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one chemical properties

An In-depth Technical Guide to 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one: Properties, Synthesis, and Characterization

Executive Summary

The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4] This guide provides a comprehensive technical overview of a specific derivative, this compound. As a Senior Application Scientist, this document synthesizes available data with established chemical principles to offer field-proven insights into its physicochemical properties, a plausible and detailed synthetic pathway with mechanistic rationale, and expected analytical characteristics. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone core, a six-membered diazine ring with a ketone group, is considered a "wonder nucleus" due to its versatile biological profile.[3][5] The ability of its derivatives to interact with a wide array of biological targets has cemented its importance as a pharmacophore in the development of novel therapeutic agents.[1][2] The substitution pattern on the pyridazinone ring allows for fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of aryl groups, halogens, and alkyl chains can significantly modulate activity, selectivity, and metabolic stability. The title compound, featuring a 4-chlorophenyl group at the 6-position, a chloro substituent at the 5-position, and N-methylation, represents a strategic combination of functionalities designed to explore specific structure-activity relationships (SAR).[1][2]

Physicochemical and Structural Properties

The fundamental chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 849021-02-9 | [6] |

| Molecular Formula | C₁₁H₈Cl₂N₂O | Derived |

| Molecular Weight | 267.11 g/mol | Calculated |

| Melting Point | 111-113 °C | [6] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |

| XLogP3 (Predicted) | ~2.7 - 3.5 | Inferred from similar structures[7][8] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Pyridazine nitrogen) | Calculated |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis initiates from 3-(4-chlorobenzoyl)acrylic acid, which undergoes cyclization with methylhydrazine to form the pyridazinone ring. The subsequent step involves chlorination at the 5-position to yield the final product. This approach is efficient and provides control over the introduction of the key substituents.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate (Step 1) is a prerequisite for proceeding to the final chlorination step.

Step 1: Synthesis of 6-(4-chlorophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one (Intermediate B)

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-chlorobenzoyl)acrylic acid (0.05 mol, 1 eq.).

-

Solvent and Reagent Addition: Add glacial acetic acid (100 mL) to dissolve the starting material. To this solution, add methylhydrazine (0.055 mol, 1.1 eq.) dropwise at room temperature.

-

Causality: Acetic acid serves as both a solvent and a catalyst for the initial condensation reaction (imine formation). Using a slight excess of methylhydrazine ensures complete consumption of the limiting keto-acid.

-

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate).

-

Causality: Refluxing provides the necessary activation energy for the intramolecular cyclization (Michael addition followed by dehydration) to form the stable pyridazinone ring.

-

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure intermediate B .

Step 2: Synthesis of this compound (Product C)

-

Reactor Setup: In a fume hood, charge a 100 mL flask equipped with a reflux condenser and a calcium chloride drying tube with the intermediate B (0.04 mol, 1 eq.).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (40 mL, excess) to the flask.

-

Causality: POCl₃ acts as both the chlorinating agent and the solvent. It facilitates the tautomerization of the pyridazinone to its enol form, which is then converted to the chloro-derivative. This is a standard and highly effective method for chlorinating such heterocyclic systems.

-

-

Reaction: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker within a fume hood (the reaction is highly exothermic and releases HCl gas).

-

Purification: The product will precipitate as a solid. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases. Collect the solid by vacuum filtration, wash with copious amounts of water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., isopropanol) to yield the final product C .

Spectroscopic and Analytical Characterization

Full characterization is crucial to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds[9], the following spectral data are predicted.

| Analysis Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6-7.8 (d, 2H, Ar-H ortho to pyridazinone), δ ~7.4-7.5 (d, 2H, Ar-H ortho to Cl), δ ~7.2 (s, 1H, pyridazinone C4-H), δ ~3.8 (s, 3H, N-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C=O), δ ~145-150 (Ar-C & Pyridazinone-C), δ ~128-135 (Ar-CH & Pyridazinone-CH), δ ~40 (N-CH₃). |

| Mass Spec (EI) | Expected M⁺ peaks at m/z 266, 268, 270 with a characteristic ~9:6:1 ratio due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). |

| FT-IR (KBr, cm⁻¹) | ν ~1670 (strong, C=O stretch), ν ~1600 (C=N stretch), ν ~1580, 1490 (C=C aromatic stretch), ν ~1100 (C-Cl stretch). |

Reactivity, Applications, and Future Directions

The chemical architecture of this compound presents several avenues for further investigation.

-

Reactivity: The chlorine atom at the C5 position is a key functional handle. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of functional groups (e.g., amines, thiols, azides), enabling the creation of a chemical library for SAR studies.

-

Potential Applications: Given the broad biological activities of pyridazinones, this compound is a prime candidate for screening in various assays.[3][10] Its structural similarity to known anti-inflammatory and analgesic agents suggests these as primary areas of investigation.[10] Furthermore, the chlorinated phenyl moiety is a common feature in many kinase inhibitors, pointing towards potential applications in oncology.

The logical relationship between the compound's structure and its potential is visualized below.

Caption: Relationship between structure, properties, and applications.

Conclusion

This compound is a synthetically accessible compound with significant potential in medicinal chemistry. This guide has provided a detailed, practical framework for its synthesis and characterization, grounded in established chemical principles. The inherent reactivity of the C5-chloro position, combined with the proven biological relevance of the pyridazinone scaffold, makes this molecule an attractive starting point for the development of new chemical entities and therapeutic agents. Further investigation into its biological activity is highly warranted.

References

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

- Siddiqui, A. A., & Mishra, R. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 851-861.

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers.

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.

- Dubey, A., & Bhosle, D. (2015).

-

Zaoui, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

- Fan, Z., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)

-

PubChem. (n.d.). 5-Chloro-2-[(4-chlorophenyl)methyl]-4-(4-methoxyphenoxy)pyridazin-3-one. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. LookChem. [Link]

-

PubChemLite. (n.d.). 5-chloro-6-(4-chlorophenyl)pyridazin-3(2h)-one. Université du Luxembourg. [Link]

-

PubChem. (n.d.). 6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-One. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyldesphenylchloridazon. National Center for Biotechnology Information. [Link]

-

Ghorab, M. M., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 27(15), 4983. [Link]

-

Daoui, O., et al. (2020). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubChem. (n.d.). 4-acetyl-2-(2'-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one. National Center for Biotechnology Information. [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 849021-02-9 [amp.chemicalbook.com]

- 7. PubChemLite - 5-chloro-6-(4-chlorophenyl)pyridazin-3(2h)-one (C10H6Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 8. 4-acetyl-2-(2'-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one | C20H16Cl2N2O3 | CID 100711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Structure Elucidation of 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one: A Multi-Technique Spectroscopic and Spectrometric Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3][4][5] The precise structural characterization of novel pyridazinone analogs is paramount for establishing definitive Structure-Activity Relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides an in-depth, multi-faceted strategy for the unambiguous structure elucidation of a key pyridazinone derivative, 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and demonstrate how a convergence of analytical data leads to an unequivocal structural assignment.

Introduction: The Significance of the Pyridazinone Core

Heterocyclic compounds form the bedrock of modern pharmacology, with their unique physicochemical properties enabling interactions with a wide range of biological targets.[6][7] Among these, the pyridazinone ring system is a "privileged scaffold," consistently appearing in compounds with significant therapeutic potential.[1][2] The biological activity of these molecules is exquisitely sensitive to their three-dimensional structure and the nature and position of substituents. Therefore, the ability to confirm the exact molecular structure of a newly synthesized derivative is a non-negotiable prerequisite for further development.

This guide focuses on the comprehensive analytical workflow for This compound , a molecule featuring two distinct halogen substitutions and a methylated nitrogen center, presenting a clear and practical case study in structure elucidation.

Molecular Identity:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈Cl₂N₂O |

| Molecular Weight | 267.11 g/mol |

| IUPAC Name | this compound |

Below is the proposed structure with atom numbering that will be used for spectroscopic assignments throughout this guide.

Caption: Numbered structure of this compound.

The Analytical Gauntlet: A Logic-Driven Workflow

The confirmation of a chemical structure is not a linear process but a convergence of evidence. Each analytical technique provides a unique piece of the puzzle. Our workflow is designed to build a self-validating case for the proposed structure, starting from the gross molecular features and progressively resolving the finer atomic-level details.

Caption: Convergence of data from all techniques to confirm the final structure.

While the collective spectroscopic evidence is overwhelmingly strong, the absolute "gold standard" for molecular structure determination is Single-Crystal X-ray Crystallography . If a suitable single crystal of the compound can be grown, this technique can determine the precise spatial arrangement of every atom, confirming bond lengths, bond angles, and the overall conformation of the molecule in the solid state. [8][9][10]This method is particularly valuable for resolving any ambiguity in stereochemistry or isomerism, providing the ultimate, unequivocal proof of structure.

Conclusion

The structural elucidation of this compound is a systematic process of evidence accumulation. By logically progressing from mass spectrometry to infrared and finally to nuclear magnetic resonance spectroscopy, a detailed and self-consistent molecular portrait emerges. Each technique provides a layer of validation, from the elemental composition and functional groups to the precise atomic connectivity. This integrated analytical strategy ensures the highest level of confidence in the structural assignment, a critical foundation for all subsequent research and development in the field of medicinal chemistry.

References

-

Nayak, P. S., Narayana, B., & Sarojini, B. K. (2018). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 656–659. Available from: [Link]

-

PubChem. 5-Chloro-2-[(4-chlorophenyl)methyl]-4-(4-methoxyphenoxy)pyridazin-3-one. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available from: [Link]

-

Gao, C., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3494-3505. Available from: [Link]

-

Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available from: [Link]

-

Bentham Science Publishers. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]

-

MDPI. Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Available from: [Link]

-

Bak, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available from: [Link]

-

ResearchGate. Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Available from: [Link]

-

Journal of Chemical Technology and Metallurgy. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Available from: [Link]

-

Akkurt, M., et al. (2011). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Available from: [Link]

-

ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

-

ResearchGate. (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Available from: [Link]

-

MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available from: [Link]

-

Growing Science. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013). Available from: [Link]

-

ResearchGate. Interpretation of 1H-NMR and 13C-NMR data for compound 8. Available from: [Link]

-

Wiley Online Library. Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. Available from: [Link]

-

Semantic Scholar. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019). Available from: [Link]

-

ResearchGate. (PDF) PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Available from: [Link]

-

Institute for Molecular Science. Development of Novel Heterocyclic Compounds and Their Molecular Assemblies for Advanced Materials. Available from: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

-

PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Available from: [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Available from: [Link]

-

Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

-

Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). Available from: [Link]

-

PubMed. The therapeutic journey of pyridazinone. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1982). Available from: [Link]

-

Zenodo. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). Available from: [Link]

-

PubChem. 3-Chloro-6-methylpyridazine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 3. sarpublication.com [sarpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceuticals | Special Issue : Novel Heterocyclic Compounds for Drug Discovery [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one CAS number 80591-41-9

An In-depth Technical Guide to 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 80591-41-9): A Research Primer

Foreword: Navigating the Known and the Novel

To the researcher, scientist, and drug developer, the exploration of novel chemical entities is a journey into uncharted territory. Our subject, this compound, with CAS number 80591-41-9, represents a molecule with a defined structure but a publicly sparse research footprint. This guide, therefore, adopts a dual strategy. It will first present the concrete, albeit limited, data available for this specific compound. Secondly, and more broadly, it will situate this molecule within the well-established and pharmacologically significant class of pyridazin-3(2H)-ones. By examining the synthesis, biological activities, and mechanisms of action of its close structural analogs, we can construct a robust, scientifically-grounded framework to infer its potential and guide future research and development efforts. This document is designed not as a mere summary, but as a strategic tool for unlocking the potential of this and related compounds.

Part 1: The Pyridazinone Core - A Privileged Scaffold in Medicinal Chemistry

The pyridazin-3(2H)-one ring system is a six-membered heterocyclic motif that has garnered significant attention from medicinal chemists.[1][2][3] Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for substitution at multiple positions, make it a versatile scaffold for interacting with a wide array of biological targets.[3] This has led to the development of pyridazinone-based compounds with a remarkable diversity of pharmacological activities, including:

-

Anticancer: Targeting enzymes like tyrosine kinases and histone deacetylases (HDACs).[4][5]

-

Cardiovascular: Acting as vasodilators and phosphodiesterase (PDE) inhibitors.[4]

-

Anti-inflammatory & Analgesic: Modulating inflammatory pathways, including COX-2 inhibition.[2][3]

-

Antimicrobial: Exhibiting activity against various fungal and bacterial strains.[6][7]

-

Agrochemical: Finding use as herbicides and insecticides.[8][9]

The subject of this guide, this compound, embodies the key features of this class: a halogenated pyridazinone core substituted with an aryl group, a common motif for potent biological activity.

Part 2: Physicochemical Profile of CAS 80591-41-9

Direct experimental data for this compound is limited. The table below summarizes the available information, supplemented with predicted properties for its unmethylated precursor to provide a comparative context.

| Property | 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one (Unmethylated Precursor) | This compound (Target Compound) | Data Source |

| CAS Number | 80591-41-9 (Precursor CAS not specified) | 80591-41-9 | BLDpharm[10] |

| Molecular Formula | C₁₀H₆Cl₂N₂O | C₁₁H₈Cl₂N₂O | BLDpharm[10] |

| Molecular Weight | 241.07 g/mol | 255.10 g/mol | Calculated |

| XLogP3 (Predicted) | 1.6 - 2.5 | ~2.0 - 3.0 (Predicted increase due to methylation) | PubChem[11], LookChem[12] |

| Hydrogen Bond Donors | 1 | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | 2 | Calculated |

| Rotatable Bond Count | 1 | 1 | Calculated |

Note: Properties for the target compound are largely inferred from its structure and data on similar compounds. The addition of the N-methyl group is expected to increase lipophilicity (XLogP3) and remove the hydrogen bond donor capability of the ring nitrogen.

Part 3: Synthesis Strategies - A Proposed Pathway

The synthesis of 6-aryl-pyridazin-3(2H)-ones is well-documented. A common and effective route begins with mucochloric acid and an appropriately substituted benzene, proceeding through a Friedel-Crafts reaction.[8] Subsequent reaction with a hydrazine derivative forms the pyridazinone ring. Based on these established methods, a plausible and efficient synthesis for this compound is proposed.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

Causality: This two-step protocol leverages a classic Friedel-Crafts reaction to form the carbon backbone, followed by a cyclocondensation with methylhydrazine to efficiently construct the desired N-methylated pyridazinone heterocycle. The choice of methylhydrazine in the second step directly installs the required methyl group at the N2 position, avoiding a separate N-alkylation step which could have regioselectivity issues.

Step 1: Synthesis of 3,4-dichloro-5-(4-chlorophenyl)furan-2(5H)-one (Intermediate 1)

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous 4-chlorobenzene (e.g., 100 mL).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in portions, ensuring the temperature remains below 10°C.

-

Reactant Addition: Once the AlCl₃ has dissolved, add mucochloric acid (1.0 equivalent) portion-wise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl (e.g., 20 mL).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 1.

Step 2: Synthesis of this compound (Final Product)

-

Setup: In a round-bottom flask, dissolve Intermediate 1 (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol (e.g., 50 mL).

-

Reagent Addition: Add methylhydrazine (1.2 equivalents) dropwise to the solution at room temperature.

-

Reaction: Heat the mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.[8] The choice of DMF as a solvent and a temperature of 80°C has been shown to improve yields in similar reactions.[8]

-

Isolation: Upon completion, cool the reaction mixture and pour it into cold water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final compound.

Part 4: Predicted Biological Activity and Mechanism of Action

While no specific biological data exists for CAS 80591-41-9, the structural motifs—a 6-(4-chlorophenyl) group and a 5-chloro substituent—are prevalent in many bioactive pyridazinones. We can therefore hypothesize potential activities based on established Structure-Activity Relationships (SAR).

-

Anticancer Potential (Kinase Inhibition): The 6-arylpyridazinone scaffold is a known hinge-binding motif for various protein kinases. The 4-chlorophenyl group can occupy a hydrophobic pocket in the ATP-binding site. Many kinase inhibitors feature a similar N-methylated heterocyclic core.[13] For example, related pyrimidinylthiazole carboxamides have been identified as potent Src/Abl kinase inhibitors.[13] It is plausible that our target compound could inhibit signaling pathways crucial for cancer cell proliferation, such as those mediated by receptor tyrosine kinases (e.g., FGFR, VEGFR) or cytoplasmic kinases (e.g., Src family).[4]

Caption: Hypothesized mechanism via Receptor Tyrosine Kinase inhibition.

-

Antifungal/Antimicrobial Activity: Halogenated phenyl rings attached to heterocyclic cores are a common feature in antifungal agents.[6][14] The chlorine atoms on both the pyridazinone ring and the phenyl group may enhance membrane permeability or interaction with microbial enzymes. Studies on similar 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have shown good antifungal activity against various fungal species.[6][8]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

Trustworthiness: This protocol is a standard, self-validating system for assessing enzyme inhibition. It includes positive (no inhibitor) and negative (no enzyme) controls to ensure that any observed signal decrease is due to the specific action of the test compound on the kinase.

-

Materials: Kinase of interest, appropriate peptide substrate, ATP, test compound (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™, Promega).

-

Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in kinase buffer.

-

Reaction Setup (384-well plate):

-

Test Wells: Add kinase, substrate, and test compound.

-

Positive Control Wells: Add kinase, substrate, and DMSO (vehicle).

-

Negative Control Wells: Add substrate and buffer (no kinase).

-

-

Initiation: Start the reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions. Luminescence is typically measured.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Part 5: Conclusion and Future Directions

This compound (CAS 80591-41-9) stands as a promising but under-investigated molecule. By leveraging the extensive research on the broader pyridazinone class, we can confidently propose efficient synthetic routes and identify high-probability avenues for biological investigation. Its structural similarity to known kinase inhibitors and antifungal agents makes these areas particularly compelling for initial screening. The protocols and hypotheses presented in this guide offer a validated starting point for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this compound.

References

-

MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available from: [Link]

-

PubChem. (n.d.). 5-Chloro-2-[(4-chlorophenyl)methyl]-4-(4-methoxyphenoxy)pyridazin-3-one. PubChem. Available from: [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available from: [Link]

-

MDPI. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. MDPI. Available from: [Link]

-

Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). 6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-One. PubChem. Available from: [Link]

-

PubMed Central. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PubMed Central. Available from: [Link]

-

Wu, J., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. Available from: [Link]

-

LookChem. (n.d.). 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. LookChem. Available from: [Link]

-

NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available from: [Link]

-

NIH. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. National Institutes of Health. Available from: [Link]

-

NIH. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. Available from: [Link]

-

PubMed. (n.d.). N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones: synthesis, insecticidal activity against Plutella xylostella (L.) and SAR study. PubMed. Available from: [Link]

-

Future Science. (n.d.). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Science. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PubMed Central. Available from: [Link]

-

PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available from: [Link]

-

Future Science. (2016). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Science. Available from: [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones: synthesis, insecticidal activity against Plutella xylostella (L.) and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 80591-41-9|5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one|BLD Pharm [bldpharm.com]

- 11. 6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-One | C10H9ClN2O | CID 120990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one, a pyridazinone derivative of interest to researchers in medicinal chemistry and drug development. Pyridazinone scaffolds are prevalent in a wide array of pharmacologically active agents, exhibiting activities such as antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines a robust, multi-step synthetic pathway, beginning from readily accessible starting materials. We will delve into the mechanistic rationale behind each transformation, provide detailed, step-by-step experimental protocols, and offer insights into process optimization and characterization. The presented synthesis is designed to be both reproducible and scalable, providing a solid foundation for further research and development.

Strategic Approach: Retrosynthetic Analysis

A sound synthetic plan begins with a logical deconstruction of the target molecule. Our strategy for this compound is predicated on a convergent approach, building the core heterocyclic structure from acyclic precursors. The primary disconnection points are the C-N and C-C bonds that form the pyridazinone ring.

The retrosynthetic analysis reveals a three-step sequence:

-

N-Methylation: The final step involves the selective methylation of the N2-position of the pyridazinone ring. This is a standard transformation that can be achieved post-formation of the core heterocycle.

-

Heterocycle Formation: The pyridazinone ring itself is formed via a cyclocondensation reaction between a γ-keto-lactone intermediate and a hydrazine source.

-

Aryl C-C Bond Formation: The key γ-keto-lactone precursor is assembled through a Friedel-Crafts acylation, attaching the 4-chlorophenyl moiety to a furanone backbone derived from mucochloric acid.

This approach isolates the key bond-forming events into discrete, high-yielding steps, facilitating purification and characterization of intermediates.

Caption: Retrosynthetic pathway for the target pyridazinone.

Mechanistic Rationale and Key Considerations

A deep understanding of the underlying mechanisms is critical for troubleshooting and optimization.

-

Step 1: Friedel-Crafts Acylation: The synthesis commences with the reaction between mucochloric acid (acting as the acyl source) and chlorobenzene. This reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). The AlCl₃ coordinates to the carbonyl oxygen of the mucochloric acid, forming a highly electrophilic acylium ion intermediate. This electrophile is then attacked by the electron-rich chlorobenzene ring. The chloro- substituent is an ortho-, para- director; therefore, the para-substituted product, 3,4-dichloro-5-(4-chlorophenyl)furan-2(5H)-one (1) , is the major desired product.

-

Expertise & Experience: The reaction must be conducted under strictly anhydrous conditions, as AlCl₃ reacts violently with water, which would deactivate the catalyst and halt the reaction. The choice of a non-polar solvent like benzene or, in this case, using excess chlorobenzene as the solvent, is standard practice.[1][5]

-

-

Step 2: Cyclocondensation to form the Pyridazinone Core: The furanone intermediate (1) is then reacted with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine at the carbonyl carbon, followed by ring-opening and subsequent intramolecular cyclization to form the stable six-membered pyridazinone ring, yielding 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one (2) .

-

Expertise & Experience: The choice of solvent is crucial for this step. While various solvents can be used, studies on analogous syntheses have shown that performing the reaction in N,N-dimethylformamide (DMF) at an elevated temperature (e.g., 80°C) significantly improves the yield and purity of the product compared to other solvents.[1] This is likely due to DMF's high boiling point and its ability to effectively solvate both the reactants and intermediates.

-

-

Step 3: N-Methylation: The final step is the alkylation of the pyridazinone nitrogen. The nitrogen atom at the 2-position is nucleophilic and can be readily alkylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a mild base like potassium carbonate (K₂CO₃). The base deprotonates the pyridazinone nitrogen, increasing its nucleophilicity for the subsequent attack on the methylating agent.

-

Expertise & Experience: Acetone is an excellent solvent choice for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.[1][5] The reaction proceeds efficiently at room temperature, making it a convenient and energy-efficient transformation. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the reaction's completion and prevent the formation of side products.

-

Detailed Synthetic Workflow

The following diagram illustrates the complete operational workflow, from starting materials to the purified final product.

Caption: Step-by-step experimental workflow for the synthesis.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier Notes |

| Mucochloric Acid | C₄H₂Cl₂O₃ | 168.96 | Ensure purity >98% |

| Chlorobenzene | C₆H₅Cl | 112.56 | Anhydrous grade |

| Aluminum Chloride | AlCl₃ | 133.34 | Anhydrous, handle in glovebox or dry atmosphere |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 80% solution in water is typical |

| Methyl Iodide | CH₃I | 141.94 | Store protected from light |

| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous powder |

| Solvents | - | - | HPLC or analytical grade (DMF, Acetone, Dichloromethane, etc.) |

Step 1: Synthesis of 3,4-dichloro-5-(4-chlorophenyl)furan-2(5H)-one (1)

-

To a three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous chlorobenzene (10 vol).

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add mucochloric acid (1.0 eq) portion-wise to the stirred suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction is quenched by slowly pouring the mixture onto crushed ice containing concentrated HCl (3 vol).[5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[6][7]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from ethanol to afford the title compound as a solid.

Step 2: Synthesis of 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one (2)

-

Dissolve the furanone intermediate (1) (1.0 eq) in N,N-dimethylformamide (DMF, 5 vol).

-

To this solution, add hydrazine hydrate (80%, 1.5 eq) dropwise while stirring.[1]

-

Heat the reaction mixture to 80°C and maintain for 40-60 minutes, monitoring the reaction progress by TLC.[1]

-

After completion, cool the mixture to room temperature and pour it into cold water (20 vol).

-

A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[1]

-

Recrystallize the crude solid from a suitable solvent like dioxane or ethanol to yield pure pyridazinone (2) as a yellow solid.[1]

Step 3: (Target Compound)

-

In a round-bottomed flask, suspend the pyridazinone (2) (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone (10 vol).

-

Add methyl iodide (1.2 eq) to the suspension.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor its progress by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate as eluent).[1][5]

-

Once the starting material is consumed, filter off the solid potassium carbonate.

-

Wash the solid with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude solid can be purified by preparative TLC or column chromatography on silica gel to afford the final product, this compound.

Characterization Data

The structural integrity of the synthesized compounds must be confirmed using standard analytical techniques. The following table provides expected data based on analogous structures found in the literature.

| Compound | Appearance | Melting Point (°C) | Expected ¹H-NMR (δ, ppm) | Expected IR (ν, cm⁻¹) |

| Intermediate (2) | Yellow Solid | ~230-240 | Singlet for pyridazinone H (~7.2-7.4), Multiplets for aryl H (~7.5-7.8), Broad singlet for N-H | ~3200 (N-H), ~1670 (C=O), ~1600 (C=N) |

| Final Product | White/Off-white Solid | ~110-120 | Singlet for pyridazinone H (~7.3), Multiplets for aryl H (~7.5-7.8), Singlet for N-CH₃ (~3.6) | ~3060 (Ar-H), ~1675 (C=O), ~1600 (C=N) |

Note: Actual spectral data must be acquired for verification. Data for similar, non-chlorinated phenyl analogs can be found in the literature for comparison.[1][5]

Conclusion

This guide details a logical and efficient three-step synthesis for this compound. By leveraging a robust Friedel-Crafts acylation, a high-yield cyclocondensation, and a standard N-methylation protocol, this pathway provides a reliable method for accessing this valuable heterocyclic compound. The emphasis on mechanistic understanding and detailed, validated protocols equips researchers with the necessary tools to successfully synthesize and further investigate this molecule and its derivatives for potential applications in drug discovery and development.

References

-

Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]

-

Rasayan J. Chem. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Al-Ghorbani, M., A. A. El-Sayed, and H. M. A. Al-Hazmy. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 27(19), 6241. [Link]

-

Wu, J., Song, B., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. PubMed. [Link]

-

Chegg.com. (2020). Solved use m-toluic acid, 4-chloroaniline, and biphenyl as. [Link]

-

ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. [Link]

- Google Patents. (1959).

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

- Google Patents. (1986).

-

International Journal of Current Research and Review. (n.d.). Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. [Link]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

-

Organic Syntheses. (n.d.). Procedure for a three-necked, round-bottomed flask setup. [Link]

- Google Patents. (2005). Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.

- Google Patents. (2014). Preparation method for 4-chlorophenylhydrazine hydrochloride.

Sources

- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one: A Kinase-Centric Hypothesis

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Drug Discovery

The pyridazinone ring, a six-membered heterocyclic motif containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry for its remarkable versatility as a pharmacophore.[1] This "wonder nucleus" is a constituent of numerous compounds demonstrating a broad spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective effects.[1][2][3] The adaptability of the pyridazinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile and its interaction with a diverse array of biological targets.[1] This guide will delve into the putative mechanism of action of a specific derivative, 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one, leveraging structure-activity relationship (SAR) data from related compounds to propose a compelling, testable hypothesis centered on kinase inhibition.

The Diverse Mechanistic Landscape of Pyridazinone Derivatives

The biological effects of pyridazinone derivatives are underpinned by their ability to interact with a wide range of molecular targets. A comprehensive review of the literature reveals several key mechanisms of action:

-

Enzyme Inhibition: Pyridazinones have been shown to inhibit a variety of enzymes, including cyclooxygenase-2 (COX-2) in inflammatory pathways, phosphodiesterases (PDEs) involved in second messenger signaling, and various kinases that play crucial roles in cell proliferation and survival.[3][4]

-

Receptor Modulation: Certain pyridazinone derivatives have been found to modulate the activity of receptors such as the N-formyl peptide receptors (FPRs), which are involved in the inflammatory response.

-

Signaling Pathway Interference: By targeting key components of intracellular signaling cascades, pyridazinones can exert profound effects on cellular processes. Notable examples include the inhibition of the NF-κB and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.

The specific mechanism of action is largely dictated by the nature and position of the substituents on the pyridazinone core.

A Putative Mechanism of Action for this compound: A Kinase Inhibition Hypothesis

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, a careful analysis of its structure in the context of known structure-activity relationships for the pyridazinone class allows for the formulation of a strong hypothesis. We propose that this compound primarily functions as an inhibitor of one or more protein kinases involved in oncogenic signaling pathways.

This hypothesis is predicated on the following key structural features and the SAR data summarized in the table below:

-

C6-Aryl Substitution: The presence of an aryl group, in this case, a 4-chlorophenyl moiety, at the C6 position is a common feature of pyridazinone-based kinase inhibitors. This group often occupies a hydrophobic pocket in the ATP-binding site of the kinase.

-

C5-Halogen Substitution: A halogen at the C5 position can contribute to the binding affinity and selectivity of the compound for its target kinase.

-

N2-Methyl Substitution: The methyl group at the N2 position can influence the compound's solubility, metabolic stability, and interaction with the kinase active site.

| Structural Feature | Observed Activity in Related Pyridazinones | Putative Role in this compound |

| C6-Aryl Group | Potent inhibition of various kinases (e.g., EGFR, FER).[5][6] | The 4-chlorophenyl group is hypothesized to anchor the molecule in the hydrophobic region of a kinase ATP-binding pocket. |

| C5-Halogen | Analgesic and anti-inflammatory activity.[4] | The chloro group may form halogen bonds or other interactions that enhance binding affinity and selectivity for the target kinase. |

| N2-Alkyl Group | Modulation of potency and selectivity for various targets, including PDEs and kinases.[7] | The methyl group is likely to influence the compound's pharmacokinetic properties and may have subtle effects on target engagement. |

Given these structural attributes, a plausible target for this compound is a tyrosine kinase that is frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) or a related member of the receptor tyrosine kinase family. Inhibition of such a kinase would disrupt downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Proposed Signaling Pathway

The proposed mechanism of action involves the inhibition of a receptor tyrosine kinase (RTK) at the cell surface, which in turn blocks the downstream activation of the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

Caption: Proposed mechanism of action via inhibition of an RTK and the downstream MAPK/ERK pathway.

Experimental Validation of the Proposed Mechanism of Action

To rigorously test the hypothesis that this compound acts as a kinase inhibitor, a series of in vitro and cell-based assays should be performed. The following section provides detailed, step-by-step protocols for these key experiments.

Experimental Workflow

The overall workflow for validating the proposed mechanism of action is depicted below. This multi-pronged approach, starting from broad cytotoxicity screening and moving towards specific target identification and pathway analysis, provides a robust framework for mechanistic studies.

Caption: Experimental workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

1. Kinase Inhibition Assay (Biochemical)

This assay will determine the direct inhibitory effect of the compound on the enzymatic activity of a panel of purified kinases.

-

Materials:

-

Recombinant human kinases (e.g., EGFR, HER2, VEGFR2)

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)[8]

-

ATP

-

Kinase-specific substrate peptide

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (test compound)

-

Known kinase inhibitor (positive control, e.g., Gefitinib for EGFR)

-

DMSO (vehicle control)

-

White 96-well plates

-

Luminometer

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at 30°C for 1 hour.[8]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[8]

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate at room temperature for 30 minutes.[8]

-

Read the luminescence on a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

-

2. Western Blot Analysis for MAPK/ERK Pathway Modulation

This assay will assess the effect of the compound on the phosphorylation status of key proteins in the MAPK/ERK signaling pathway within a cellular context.

-

Materials:

-

Cancer cell line with known activation of the MAPK/ERK pathway (e.g., A549 lung cancer cells)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.[9]

-

Strip the membrane and re-probe with antibodies against total-ERK1/2 and β-actin to ensure equal loading.[10]

-

3. Cell Cycle Analysis by Propidium Iodide Staining

This assay will determine the effect of the compound on the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[11]

-

Wash the fixed cells with PBS and resuspend in the PI staining solution.[11]

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

-

4. Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay will quantify the number of apoptotic and necrotic cells following treatment with the compound.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.[12]

-

Incubate the cells in the dark for 15 minutes at room temperature.[13]

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Conclusion and Future Directions

The pyridazinone scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. Based on a thorough analysis of the structure-activity relationships of this chemical class, we have proposed a compelling hypothesis for the mechanism of action of this compound, centering on its potential as a kinase inhibitor. The detailed experimental protocols provided in this guide offer a clear and robust roadmap for the validation of this hypothesis.

Future research should focus on a broad kinase screening panel to identify the specific kinase(s) targeted by this compound with the highest affinity and selectivity. Subsequent lead optimization efforts could then be directed at enhancing its potency and pharmacokinetic properties, with the ultimate goal of developing a novel and effective therapeutic agent for the treatment of cancer or other diseases driven by aberrant kinase signaling.

References

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Retrieved from [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). National Institutes of Health. Retrieved from [Link]

-

Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). PMC. Retrieved from [Link]

-

Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011). PubMed. Retrieved from [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed. Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). RSC Publishing. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PMC. Retrieved from [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. Retrieved from [Link]

-

Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2021). MDPI. Retrieved from [Link]

-

Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. (2026). PubMed. Retrieved from [Link]

-

Synthesis and Cyclooxygenase-2 Inhibitory activity Evaluation of Some Pyridazine Derivatives. (2022). Semantic Scholar. Retrieved from [Link]

-

NF-κB Small Molecule Guide. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2023). ACS Omega. Retrieved from [Link]

-

Western blot assay for the expression of pErk 1 and 2 and total Erk 1... (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. Retrieved from [Link]

-

Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. (2019). National Institutes of Health. Retrieved from [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

-

(PDF) Propidium Iodide Cell Cycle Staining Protocol v3. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2013). PubMed Central. Retrieved from [Link]

-

Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Molecular Regulation of Secondary Hair Follicle Stem Cell by S100a4 in Cashmere Goat. (n.d.). bioRxiv. Retrieved from [Link]

-

Analysis of Cell Cycle Position in Mammalian Cells. (2012). PMC. Retrieved from [Link]

-

Small molecule binding to inhibitor of nuclear factor kappa-B kinase subunit beta in an ATP non-competitive manner. (2020). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (2024). E3S Web of Conferences. Retrieved from [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]

-

Inhibition of PDE4 by dihydropyridazinones. (n.d.). ResearchGate. Retrieved from [Link]

-

Western blotting time-course dataset for the MAPK/ERK pathway 20. (n.d.). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of Substituted Pyridazinone-1-Acetylhydrazones as Novel Phosphodiesterase 4 Inhibitors. (2018). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to Biological Activities and Evaluation Methodologies

Abstract

The pyridazinone nucleus, a six-membered diazine heterocycle featuring two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have given rise to a vast library of derivatives with a remarkable breadth of biological activities.[3][4] This versatility makes the pyridazinone scaffold a privileged structure in the design and development of novel therapeutic agents across multiple disease areas, including cardiovascular disorders, oncology, infectious diseases, and inflammatory conditions.[5] This technical guide provides an in-depth exploration of the core biological activities of pyridazinone derivatives, elucidating their mechanisms of action, summarizing key structure-activity relationship (SAR) insights, and presenting detailed, field-proven experimental protocols for their evaluation. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, actionable methodologies to advance their research programs.

Cardiovascular Activity: Modulating Cardiac and Vascular Function

Pyridazinone derivatives have a rich history in cardiovascular medicine, with several compounds advancing to clinical use or late-stage trials.[2][6] Their mechanisms of action are diverse, primarily targeting pathways that regulate cardiac contractility and vascular tone, leading to potent cardiotonic and antihypertensive effects.

Mechanism of Action: A Dual Approach

The cardiovascular effects of pyridazinone derivatives are often attributed to two primary mechanisms: phosphodiesterase III (PDE-III) inhibition and calcium (Ca²⁺) sensitization.

-

PDE-III Inhibition: In cardiac muscle, PDE-III is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE-III by pyridazinone compounds leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which phosphorylates L-type calcium channels, increasing Ca²⁺ influx and enhancing myocardial contractility (positive inotropy).

-

Ca²⁺ Sensitization: Certain derivatives, such as Levosimendan, act as calcium sensitizers.[1] They bind to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation of the troponin complex. This increases the sensitivity of the myofilaments to calcium without significantly increasing intracellular Ca²⁺ concentration, leading to improved contractility with a lower risk of arrhythmias and increased energy demand compared to traditional inotropes.[1]

-

Vasodilation: The increase in cAMP in vascular smooth muscle cells also promotes relaxation, leading to vasodilation and a reduction in blood pressure.[7] Some derivatives also exert direct vasodilator effects or inhibit the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system that regulates blood pressure.[7]

Experimental Evaluation of Cardiotonic & Antihypertensive Activity

A robust evaluation pipeline is critical to characterize the cardiovascular profile of novel pyridazinone derivatives. This typically involves a combination of in vitro and in vivo models.

1.2.1 Protocol: Evaluation of Cardiotonic Activity using Isolated Frog Heart Perfusion

This ex vivo protocol provides a reliable and cost-effective method for assessing direct effects on heart rate (chronotropy) and contractility (inotropy).[8]

Causality: The isolated frog heart maintains spontaneous contractions when perfused with a physiological salt solution (Frog Ringer's Solution), making it an ideal model to observe direct drug effects independent of systemic neural and hormonal influences.

Methodology:

-